molecular formula C25H31N3O5 B12691444 Einecs 301-142-9 CAS No. 93981-56-7

Einecs 301-142-9

Cat. No.: B12691444
CAS No.: 93981-56-7
M. Wt: 453.5 g/mol
InChI Key: HYAFWGYUMDFMRG-XHRYSQDRSA-N
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Description

Einecs 301-142-9, also known as Methylthiouracil, is a chemical compound that has been used primarily as a thyroid enzyme activity inhibitor. It was introduced in the mid-1940s for the treatment of hyperthyroidism. Although it is no longer in clinical use in most countries, it may still be used to a limited degree in some eastern European countries .

Preparation Methods

The preparation of Methylthiouracil involves the synthesis of uracil derivatives. The synthetic route typically includes the reaction of thiourea with ethyl acetoacetate under acidic conditions to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

Methylthiouracil undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions where the thiol group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methylthiouracil has been used in various scientific research applications, including:

    Chemistry: As a reagent in the synthesis of other uracil derivatives.

    Biology: In studies related to thyroid function and enzyme inhibition.

    Medicine: Historically used in the treatment of hyperthyroidism.

    Industry: Used in the production of certain pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of Methylthiouracil involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By inhibiting this enzyme, Methylthiouracil reduces the production of thyroxine and triiodothyronine, leading to decreased thyroid activity. This inhibition occurs through the binding of Methylthiouracil to the active site of the enzyme, preventing the iodination of tyrosine residues in thyroglobulin .

Comparison with Similar Compounds

Methylthiouracil can be compared with other antithyroid drugs such as Propylthiouracil and Methimazole. While all these compounds inhibit thyroid peroxidase, Methylthiouracil is unique in its specific binding affinity and the extent of its inhibitory effects. Similar compounds include:

    Propylthiouracil: Another antithyroid drug with a similar mechanism of action but different pharmacokinetics.

    Methimazole: A more potent inhibitor of thyroid peroxidase, often preferred in clinical settings due to its longer duration of action.

These comparisons highlight the uniqueness of Methylthiouracil in terms of its specific applications and effects.

Properties

CAS No.

93981-56-7

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H24N2O2.C5H7NO3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-4-2-1-3(6-4)5(8)9/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3H,1-2H2,(H,6,7)(H,8,9)/t13?,14?,19?,20-;3-/m00/s1

InChI Key

HYAFWGYUMDFMRG-XHRYSQDRSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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